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molecular formula C10H11Cl2NO3 B8577981 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-93-7

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No. B8577981
M. Wt: 264.10 g/mol
InChI Key: IXRWATYWILEKCQ-UHFFFAOYSA-N
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Patent
US04067725

Procedure details

164 g (1 mole) of 2,6-dichloro-3-pyridinol, 1500 ml of acetonitrile, 253.4 g (1.4 moles) of 2-bromopropionic acid ethyl ester and 127.2 (1.2 moles) of sodium carbonate are refluxed for 3 hours. The reaction mixture is then cooled, filtered, and concentrated in a rotary evaporator. The residue is taken up in ether and washed with 2N sodium hydroxide solution. After drying with magnesium sulphate, the solution is concentrated by evaporation and distilled in vacuo; a clear oil distills at 110°-140°/0.1 torr; yield: 200 g; i nD25 : 1.5200. Crystallisation from benzene/petroleum ether yields a product having a melting point of 41°-46°;
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
253.4 g
Type
reactant
Reaction Step One
[Compound]
Name
127.2
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[CH2:10]([O:12][C:13](=[O:17])[CH:14](Br)[CH3:15])[CH3:11].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[CH2:10]([O:12][C:13](=[O:17])[CH:14]([O:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:9])=[CH:5][CH:6]=1)[CH3:15])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
ClC1=NC(=CC=C1O)Cl
Name
Quantity
253.4 g
Type
reactant
Smiles
C(C)OC(C(C)Br)=O
Name
127.2
Quantity
1.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
WASH
Type
WASH
Details
washed with 2N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
DISTILLATION
Type
DISTILLATION
Details
a clear oil distills at 110°-140°/0.1 torr
CUSTOM
Type
CUSTOM
Details
Crystallisation from benzene/petroleum ether
CUSTOM
Type
CUSTOM
Details
yields a product

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)OC=1C(=NC(=CC1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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